Ruthenium(III) acetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

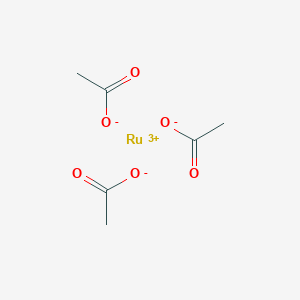

Structure

3D Structure of Parent

Properties

IUPAC Name |

ruthenium(3+);triacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H4O2.Ru/c3*1-2(3)4;/h3*1H3,(H,3,4);/q;;;+3/p-3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJLCQGGSMYKWEK-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Ru+3] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9O6Ru | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30564943 | |

| Record name | Ruthenium(3+) triacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30564943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72196-32-8 | |

| Record name | Ruthenium(3+) triacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30564943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Rutheniumacetat | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ruthenium(III) acetate chemical structure and bonding

An In-Depth Technical Guide to the Chemical Structure and Bonding of Ruthenium(III) Acetate

Introduction

This compound, more systematically known as basic ruthenium acetate, is a coordination complex that stands as a cornerstone in the field of inorganic chemistry. It is not a simple salt but rather a family of compounds built around a robust trinuclear cation, [Ru₃O(O₂CCH₃)₆(L)₃]⁺, where 'L' is typically a neutral ligand such as water.[1] This forest green, air-stable solid is notable for its unique structure, fascinating electronic properties, and its role as a versatile precursor in the synthesis of other ruthenium complexes and materials.[1][2] Its applications are extensive, ranging from catalysis in organic synthesis to the burgeoning field of medicinal chemistry, where ruthenium complexes are being explored as next-generation anticancer agents.[2][3][4] This guide offers a comprehensive exploration of the structure, bonding, synthesis, and characterization of this important trinuclear cluster, tailored for researchers, scientists, and professionals in drug development.

Part 1: The Trinuclear Core: Molecular Structure and Geometry

The defining characteristic of basic ruthenium acetate is its trinuclear oxo-centered core.[1] This structure is not unique to ruthenium and is shared by analogous basic acetate complexes of iron, chromium, iridium, and manganese.[1]

Key Structural Features:

-

Triruthenium Core: Three ruthenium(III) ions are arranged at the vertices of a nearly equilateral triangle.

-

Central Oxo Ligand: A single oxygen atom (a µ₃-oxo ligand) sits at the center of the Ru₃ triangle, bridging all three metal centers. This central atom is crucial for the stability and electronic properties of the cluster.

-

Bridging Acetate Ligands: Six acetate (CH₃COO⁻) ligands span the edges of the ruthenium triangle. Each acetate ligand bridges two ruthenium atoms, with one oxygen atom coordinating to each metal center.

-

Terminal Ligands: The coordination sphere of each ruthenium atom is completed by a terminal ligand, which is typically a water molecule (H₂O). This results in the cationic formula [Ru₃O(O₂CCH₃)₆(H₂O)₃]⁺.[1]

Each Ru(III) center is in a distorted octahedral coordination environment, coordinated to the central oxo atom, four oxygen atoms from four different bridging acetate ligands, and one terminal water molecule.

Caption: A simplified diagram showing the oxo-centered trinuclear core of basic this compound.

Quantitative Structural Data

X-ray crystallography provides the definitive structural parameters for these complexes. While specific values vary slightly depending on the counter-ion and crystal packing, representative data can be summarized. For context, the related diruthenium tetraacetate chloride, which features a direct Ru-Ru bond, has a Ru-Ru distance of 228 pm.[5] In the basic trinuclear acetate, the Ru-Ru separation is significantly longer, indicating the absence of a strong, direct metal-metal bond.

| Parameter | Typical Value | Description |

| Ru-Ru Distance | ~3.3 Å | Separation between adjacent ruthenium centers. |

| Ru-O (oxo) | ~1.9 Å | Bond length to the central triply bridging oxygen. |

| Ru-O (acetate) | ~2.0-2.1 Å | Bond lengths to the bridging acetate oxygen atoms. |

| Ru-O (aqua) | ~2.1 Å | Bond length to the terminal water ligand. |

Part 2: Synthesis and Characterization

The integrity of any research involving this compound hinges on the purity of the starting material. Understanding its synthesis and the analytical methods for its characterization is therefore paramount.

Synthesis Protocols

The choice of synthetic route is often a trade-off between yield, purity, and safety.

Protocol 1: Standard Synthesis from Ruthenium Trichloride This is the most common laboratory preparation method.[1][2] The causality behind this choice lies in the ready availability of ruthenium trichloride hydrate as a starting material. The sodium acetate acts as both a reactant and a base to facilitate the reaction in the acetic acid solvent.

-

Reactants: Ruthenium(III) chloride hydrate (RuCl₃·xH₂O), Sodium Acetate (NaOAc), Glacial Acetic Acid (HOAc).

-

Step 1: Suspend RuCl₃·xH₂O and an excess of NaOAc in glacial acetic acid.

-

Step 2: Heat the mixture to reflux for an extended period (several hours to a day). The color of the solution will typically change, indicating complex formation.

-

Step 3: Cool the reaction mixture to room temperature.

-

Step 4: Filter the solution to remove any insoluble byproducts.

-

Step 5: Reduce the volume of the filtrate under vacuum to induce crystallization. The product is often precipitated by the addition of a suitable counter-ion, such as tetrafluoroborate (BF₄⁻).

-

Step 6: Collect the solid product by filtration, wash with a non-polar solvent (e.g., ether), and dry in vacuo.

Self-Validation: The primary drawback of this method is potential contamination with chloride and sodium ions, as well as other ruthenium species like [Ru₂(OAc)₄Cl]n.[5][6] Purity must be rigorously checked via elemental analysis and spectroscopic methods.

Protocol 2: High-Purity Synthesis from Ruthenium(IV) Oxide This method was developed to circumvent the contamination issues of the chloride-based route.[6][7] It is particularly suited for applications requiring high-purity material, such as catalysis and drug development.

-

Reactants: Ruthenium(IV) oxide (RuO₂), Hydrazine (N₂H₄) reductant, Aqueous Acetic Acid.

-

Step 1 (Reduction): React RuO₂ with a stoichiometric amount of hydrazine in aqueous acetic acid. Hydrazine acts as a 4-electron reductant, reducing Ru(IV) to Ru(III). The stoichiometry requires 1 mole of hydrazine per 4 moles of ruthenium.[6]

-

Step 2 (Complexation): Heat the resulting solution at reflux for 8-24 hours to ensure complete formation of the trinuclear acetate complex.[6][7]

-

Step 3 (Isolation): The product is obtained as a solution in aqueous acetic acid, which can be used directly or concentrated to isolate the solid complex.

Self-Validation: This process yields a product with very low levels of halide and other metal impurities, making it a superior, albeit more specialized, synthetic route.[7]

Caption: A diagram illustrating the two primary synthetic routes to this compound.

Spectroscopic Characterization

A multi-technique approach is essential for unambiguous characterization.

-

X-ray Crystallography: This is the gold standard for determining the precise solid-state structure, confirming the trinuclear core, and providing exact bond lengths and angles.[8][9]

-

Infrared (IR) Spectroscopy: Provides key information about the functional groups. The carboxylate stretches (ν(COO⁻)) of the bridging acetate ligands are characteristic. The absence of a strong band for a free carboxylic acid C=O (~1700-1760 cm⁻¹) and the presence of asymmetric and symmetric stretches for the coordinated carboxylate (~1550-1610 cm⁻¹ and ~1420-1450 cm⁻¹, respectively) confirm the bridging coordination mode. A band corresponding to the Ru₃O core vibration can also be observed.

-

UV-Visible Spectroscopy: The electronic spectrum of the [Ru₃O(O₂CCH₃)₆(H₂O)₃]⁺ cluster displays characteristic absorption bands in the visible and near-UV regions, which arise from d-d transitions within the octahedral Ru(III) centers.[10]

-

Electrochemistry: Cyclic voltammetry is a powerful tool for probing the redox chemistry. The trinuclear cluster can undergo both oxidation and reduction processes. Reduction can lead to the formation of stable, strongly coupled mixed-valence states, such as [Ru₃O(OAc)₆]⁰ (Ru₃(III,III,II)) and [Ru₃O(OAc)₆]⁻ (Ru₃(III,II,II)), which have been studied in detail.[8][11]

Part 3: Bonding and Electronic Structure

The bonding in basic ruthenium acetate is a sophisticated interplay of covalent and coordinate bonds that dictates its stability and reactivity.

-

Oxidation State and Electronic Configuration: In the parent complex, all three ruthenium atoms are in the +3 oxidation state. Ruthenium is in Group 8 of the periodic table; therefore, a Ru(III) center has a d⁵ electronic configuration.[12] In an octahedral ligand field, this corresponds to a (t₂g)⁵ configuration, typically resulting in a low-spin paramagnetic state.

-

Nature of Bonding: The primary bonding interactions are the coordinate bonds between the Ru(III) centers and the oxygen atoms of the oxo, acetate, and aqua ligands. There is no significant direct Ru-Ru bonding, as evidenced by the long interatomic distances.[8] Instead, electronic communication between the metal centers is mediated through the bridging oxo and acetate ligands. This "superexchange" mechanism is critical for understanding the magnetic and electronic properties of the cluster.

-

Theoretical Models: Density Functional Theory (DFT) calculations have been instrumental in elucidating the electronic structure.[8][11] These studies confirm that the highest occupied molecular orbitals (HOMOs) and lowest unoccupied molecular orbitals (LUMOs) are predominantly composed of ruthenium d-orbitals, with significant contributions from the oxygen p-orbitals of the bridging ligands. DFT models successfully explain the electronic transitions observed in UV-Vis spectroscopy and the nature of the mixed-valence states formed upon reduction, agreeing well with the classical Marcus-Hush theory of electron transfer.[8][11]

Caption: A diagram showing the primary coordination bonds to a ruthenium center in the cluster.

Part 4: Reactivity and Applications in Drug Development

The chemistry of this compound is dominated by the reactivity of its terminal aqua ligands. These sites provide a gateway for derivatization, which is key to its application in both catalysis and medicine.

-

Ligand Substitution: The terminal water molecules are relatively labile and can be readily substituted by a wide variety of other ligands, such as pyridines, triphenylphosphine, and biologically relevant molecules like nucleobases.[1][2] These reactions can sometimes be accompanied by the reduction of one or more ruthenium centers, leading to mixed-valence species.[1]

-

Catalysis: Ruthenium acetate and its derivatives are effective catalysts or catalyst precursors for a range of organic transformations, including hydrogenations and oxidations.[2][13]

Relevance to Drug Development

The pursuit of metal-based therapeutics beyond platinum has identified ruthenium complexes as exceptionally promising candidates.[3][4][14] They offer several potential advantages, including reduced toxicity, a different mechanism of action that may overcome platinum resistance, and the ability to mimic iron binding to biomolecules like transferrin.[10][15]

-

A Scaffold for Anticancer Agents: The [Ru₃O] core can be used as a robust scaffold. By modifying the terminal ligands or even the bridging acetates, chemists can tune the compound's properties, such as solubility, stability, and cellular uptake, to optimize therapeutic efficacy.[14]

-

Interaction with Biomolecules: Studies on the interaction of ruthenium complexes with DNA and its components are crucial for understanding their mechanism of action.[16][17] Research on ruthenium-thymine acetate derivatives, for example, has shown that metal coordination can stabilize specific tautomeric forms of the nucleobase, which could potentially disrupt DNA replication processes in cancer cells.[9][16][17]

-

Prodrug Strategy: Ruthenium(III) complexes are often considered prodrugs. They are administered in the relatively inert Ru(III) oxidation state and are thought to be reduced to the more reactive Ru(II) state within the hypoxic (low-oxygen) environment of a tumor, leading to selective activation.[3][15] The trinuclear cluster offers a platform to explore this "activation by reduction" strategy.

Conclusion

This compound is far more than a simple chemical reagent; it is a structurally elegant trinuclear cluster that serves as a gateway to a vast and complex area of coordination chemistry. Its well-defined oxo-centered core, characterized by a triangular arrangement of Ru(III) ions bridged by acetate ligands, provides a stable yet reactive platform. The synthesis can be tailored for high purity, and its structure is unambiguously confirmed by a suite of spectroscopic and analytical techniques. The bonding, dominated by ligand-mediated superexchange rather than direct metal-metal interactions, gives rise to interesting electronic and redox properties. These fundamental characteristics make basic ruthenium acetate not only a valuable catalyst and precursor but also a highly relevant scaffold for the rational design of novel metal-based therapeutics, positioning it at the cutting edge of research in both materials science and drug discovery.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Ruthenium acetate | 72196-32-8 [chemicalbook.com]

- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 4. Applications of Ruthenium Complex in Tumor Diagnosis and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diruthenium tetraacetate chloride - Wikipedia [en.wikipedia.org]

- 6. US5886204A - Process for the production of ruthenium (III) acetate solution - Google Patents [patents.google.com]

- 7. RU2184119C2 - Method of synthesis of ruthenium (iii) carboxylate - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Spectral characterization of ruthenium (III) transferrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Electronic Structural Studies of the Ru3(III,II,II) Mixed-Valent State of Oxo-Centered Triruthenium Clusters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. americanelements.com [americanelements.com]

- 13. Page loading... [guidechem.com]

- 14. Anticancer Ruthenium(III) Complexes and Ru(III)-Containing Nanoformulations: An Update on the Mechanism of Action and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Ruthenium compounds as anticancer agents | Feature | RSC Education [edu.rsc.org]

- 16. Ruthenium-thymine acetate binding modes: Experimental and theoretical studies [cris.unibo.it]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

physical and chemical properties of Ruthenium(III) acetate

An In-Depth Technical Guide to Ruthenium(III) Acetate: Properties, Synthesis, and Catalytic Applications

Introduction: Defining "this compound"

To the materials scientist, inorganic chemist, and drug development professional, "this compound" is a designation that requires careful clarification. While commercially available under this simple name, the compound most rigorously characterized and studied in academic and research settings is a more complex structure: a trinuclear, oxo-centered cluster commonly known as basic ruthenium acetate .[1][2] This guide focuses primarily on this well-defined species, the cation of which has the general formula [Ru₃O(O₂CCH₃)₆(L)₃]⁺ , where L is typically a labile solvent molecule like water.[2]

The distinction is critical. Commercial "this compound" is often assigned a simple monomeric formula, Ru(O₂CCH₃)₃, which does not fully represent the stable, green, trinuclear complex that is the cornerstone of its chemistry.[3] Understanding this core structure is fundamental to appreciating its unique reactivity, spectroscopic properties, and its remarkable versatility as a catalyst. This document serves as a technical primer, synthesizing field-proven insights into its core properties, synthesis, and applications for professionals engaged in advanced chemical research.

Part 1: The Trinuclear Core: Molecular Structure and Bonding

The defining feature of basic ruthenium acetate is its robust trinuclear framework.[2] Three Ruthenium(III) centers are arranged in an equilateral triangle, at the center of which lies a triply bridging oxo ligand (μ₃-O).[1][2] This central oxygen atom is coplanar with the three ruthenium atoms.

Each edge of the Ru-Ru triangle is spanned by two bridging acetate ligands, for a total of six across the cluster.[2] The coordination sphere of each ruthenium atom is completed by a terminal ligand, typically water, resulting in a distorted octahedral geometry for each metal center.[1][2] This structure is isomorphous with the basic acetates of other transition metals, including iron(III), chromium(III), and iridium(III).[2]

The bonding within this [Ru₃O(O₂CCH₃)₆(H₂O)₃]⁺ cation involves a combination of covalent and coordinate bonds. The Ru-O(oxo), Ru-O(acetate), and Ru-O(water) linkages define the primary coordination sphere. The inherent stability of this oxo-triruthenium core is a key determinant of its chemical behavior, allowing it to remain intact through various ligand exchange and redox reactions.

References

Technical Guide: Synthesis of Ruthenium(III) Acetate from Ruthenium Trichloride

Introduction: Beyond a Simple Salt - The Trinuclear Identity of "Ruthenium(III) Acetate"

In the realm of coordination chemistry and catalysis, the compound commonly referred to as this compound is a cornerstone precursor for a multitude of advanced applications, from homogeneous catalysis in organic synthesis to the development of novel materials.[1][2][3] However, its identity is more complex and fascinating than a simple mononuclear salt. The compound is, in fact, a trinuclear, oxo-centered cluster more accurately described by the formula [Ru₃O(O₂CCH₃)₆(H₂O)₃]⁺ , often called "basic ruthenium acetate".[4]

This guide provides an in-depth exploration of the synthesis of this robust coordination complex starting from the readily available ruthenium trichloride (RuCl₃·xH₂O). We will dissect the core chemical transformations, present field-tested protocols, and explain the critical causality behind the experimental choices, offering researchers and drug development professionals a comprehensive resource for producing this versatile ruthenium compound.

The Core Chemistry: From Hydrated Chloride to Oxo-Acetate Cluster

The synthesis is not a mere anion exchange. It is a carefully orchestrated self-assembly process in which three ruthenium(III) centers are bridged by a central oxygen atom (a µ₃-oxo ligand) and six acetate ligands. The transformation hinges on the hydrolysis and olation chemistry of ruthenium in an acetate-rich environment.

The Starting Material: Ruthenium(III) Chloride Hydrate (RuCl₃·xH₂O)

Ruthenium(III) chloride is the universal starting point for much of ruthenium chemistry.[5][6] It is commercially available as a hydrate, RuCl₃·xH₂O, a dark brown or black solid.[5]

-

Expertise & Experience: A critical, often overlooked, aspect of using this starting material is the variability in its water of crystallization (the 'x' in the formula). This can lead to significant errors in molar calculations.[7] For precise and reproducible syntheses, it is best practice to either use a batch with a certified ruthenium content provided by the supplier or to standardize the material beforehand. However, for many preparations, using the material as-is and calculating based on an assumed trihydrate form is a common starting point.

The Mechanistic Pathway: A Symphony of Ligand Exchange, Hydrolysis, and Condensation

The reaction, typically conducted by heating RuCl₃·xH₂O with sodium acetate in an acetic acid/alcohol medium, proceeds through several conceptual stages:

-

Initial Ligand Exchange: The aquo and chloro ligands on the [RuClₓ(H₂O)₆₋ₓ]³⁻ˣ species begin to exchange with acetate ions from the solution.

-

Hydrolysis and Olation: At elevated temperatures, coordinated water molecules undergo hydrolysis, forming hydroxo species (Ru-OH). These species then undergo condensation reactions (olation), forming µ₂-hydroxo bridges (Ru-(OH)-Ru).

-

Oxolation and Cluster Formation: Further condensation of these hydroxo-bridged dimers and trimers leads to the expulsion of water and the formation of the thermodynamically stable µ₃-oxo bridge (Ru₃O). This core is stabilized by the six acetate ligands that bridge the ruthenium centers, resulting in the final cationic cluster, [Ru₃O(O₂CCH₃)₆(H₂O)₃]⁺. The acetate serves as both the bridging ligand and a base to facilitate the hydrolysis steps.

Synthetic Methodologies: A Tale of Two Protocols

Two primary methods are prevalent for the synthesis of basic this compound from ruthenium trichloride. The choice between them represents a trade-off between procedural simplicity and the ultimate purity of the final product, particularly concerning chloride contamination.

Method A: The Direct Approach

This is the most common and straightforward method, involving the direct reaction of ruthenium trichloride with an acetate source at reflux.[2][4] It is suitable for applications where trace chloride impurities are tolerable.

Experimental Protocol: Direct Synthesis

-

Reagent Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine ruthenium(III) chloride hydrate (RuCl₃·xH₂O, 1.0 eq) and anhydrous sodium acetate (NaOAc, ~10 eq).

-

Solvent Addition: Add a solvent mixture of glacial acetic acid and ethanol (e.g., a 1:1 or 2:1 v/v ratio). The ethanol aids in the solubility of the ruthenium precursor, while acetic acid provides the reaction medium and excess ligand.

-

Reaction: Heat the mixture to reflux with vigorous stirring. The color of the solution will gradually change from the dark brown/black of the starting material to a deep forest green, characteristic of the [Ru₃O(O₂CCH₃)₆(H₂O)₃]⁺ cluster. The reflux is typically maintained for 2-4 hours.

-

Isolation and Purification:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove any insoluble byproducts (e.g., excess sodium acetate, sodium chloride).

-

Reduce the volume of the filtrate under reduced pressure. This will often induce precipitation of the product.

-

The resulting green solid can be collected by filtration, washed sparingly with cold ethanol and then with diethyl ether to facilitate drying, and finally dried in vacuo.

-

Causality Behind Experimental Choices

-

Excess Sodium Acetate: The large excess of NaOAc serves two purposes. It acts as the primary source of the acetate ligands and, crucially, as a base to neutralize the HCl that is formally eliminated during the ligand exchange and oxo-bridge formation. This drives the reaction equilibrium towards the product.

-

Reflux Conditions: The elevated temperature is necessary to overcome the kinetic barrier for ligand substitution at the relatively inert Ru(III) center and to promote the condensation reactions that form the trinuclear cluster.

Method B: The High-Purity Approach via Hydroxide Intermediate

This method is designed to produce a product with very low chloride content, which can be critical for certain catalytic applications where chloride ions can act as catalyst poisons.[8][9] The strategy is to first remove the chloride by precipitating ruthenium as its hydroxide.

Experimental Protocol: High-Purity Synthesis

-

Precipitation of Ruthenium Hydroxide:

-

Dissolve ruthenium(III) chloride hydrate (1.0 eq) in deionized water.

-

Slowly add a solution of sodium hydroxide (e.g., 1 M NaOH) with vigorous stirring until the pH of the solution is between 8 and 10.[8] A dark precipitate of ruthenium hydroxide/hydrous oxide will form.

-

-

Washing and Chloride Removal:

-

Filter the ruthenium hydroxide precipitate.

-

This is the critical step: Wash the precipitate thoroughly and repeatedly with copious amounts of deionized water. The washing is continued until the filtrate tests negative for chloride ions (e.g., using a silver nitrate test).

-

-

Formation of the Acetate Complex:

-

Transfer the well-washed ruthenium hydroxide precipitate to a round-bottom flask.

-

Add glacial acetic acid (a significant excess).

-

Heat the mixture to reflux for 3-4 hours.[8] The precipitate will dissolve and react to form the characteristic green solution of the trinuclear acetate complex.

-

-

Isolation:

-

Cool the reaction mixture to room temperature and filter to remove any unreacted material.

-

Concentrate the filtrate under reduced pressure to obtain the solid green product. The product is then washed and dried as described in Method A.

-

Causality Behind Experimental Choices

-

Hydroxide Precipitation: This step physically separates the ruthenium cation from the chloride anions in the solution.

-

Exhaustive Washing: The success of this high-purity method hinges entirely on the efficiency of the washing step to remove all adsorbed and entrained sodium chloride from the gelatinous hydroxide precipitate.

-

Reaction in Pure Acetic Acid: By starting with a chloride-free precursor, the final product's purity is significantly enhanced, as the only anion present in the reaction medium is acetate.

Data Presentation & Visualization

Table 1: Comparison of Synthetic Protocols

| Parameter | Method A: Direct Synthesis | Method B: High-Purity Synthesis |

| Starting Material | RuCl₃·xH₂O | RuCl₃·xH₂O |

| Key Reagents | Sodium Acetate, Ethanol | Sodium Hydroxide |

| Solvent | Acetic Acid / Ethanol | Water, then Acetic Acid |

| Temperature | Reflux | Room Temp (precipitation), Reflux (acetylation) |

| Key Advantage | Procedural Simplicity, Faster | High Purity, Low Chloride Content[8] |

| Key Disadvantage | Potential Chloride Impurities[9] | Multi-step, Time-consuming |

Diagram 1: Synthetic Workflow Comparison

Caption: Comparative workflow for the synthesis of this compound.

Structural Elucidation and Characterization

The final product, basic ruthenium acetate, has a well-defined and highly symmetric structure.

Key Structural Features

-

Trinuclear Core: Three Ru(III) atoms form a nearly equilateral triangle.[4]

-

µ₃-Oxo Ligand: A single oxygen atom sits at the center of the triangle, bridging all three ruthenium atoms.

-

Bridging Acetates: Six acetate ligands bridge the edges of the ruthenium triangle, with two acetates bridging each Ru-Ru vector.

-

Terminal Ligands: Each ruthenium atom is coordinated to a terminal water molecule, completing its octahedral coordination sphere.[4] This structure is analogous to other basic metal acetates, such as those of Fe(III) and Cr(III).[4][10][11]

Diagram 2: Structure of the [Ru₃O(O₂CCH₃)₆(H₂O)₃]⁺ Cation

Caption: Schematic of the [Ru₃O(O₂CCH₃)₆(H₂O)₃]⁺ cationic cluster.

Analytical Characterization

-

Infrared (IR) Spectroscopy: This is a powerful tool for confirming the presence of the acetate ligands. Look for the characteristic strong asymmetric (νₐₛ) and symmetric (νₛ) carboxylate stretching frequencies. The separation between these bands (Δν) can provide insight into the coordination mode of the carboxylate group (bridging vs. monodentate).

-

UV-Visible Spectroscopy: The forest green color of the complex is due to d-d electronic transitions of the Ru(III) centers. The spectrum serves as a good qualitative check for the formation of the correct species.

-

Elemental Analysis: Provides quantitative confirmation of the C, H, and Ru content, which is essential for verifying the empirical formula of the isolated complex.

Conclusion

The synthesis of basic this compound from ruthenium trichloride is a fundamental yet nuanced procedure in inorganic chemistry. While the direct method offers speed and simplicity, the two-step protocol via a ruthenium hydroxide intermediate provides a pathway to a high-purity product essential for sensitive catalytic applications. Understanding the underlying mechanistic principles—hydrolysis, olation, and oxolation—empowers the researcher to troubleshoot and optimize the synthesis for their specific needs. The resulting trinuclear cluster, [Ru₃O(O₂CCH₃)₆(H₂O)₃]⁺, is not merely a product but a versatile and valuable precursor, opening the door to a wide array of catalytic transformations and materials science innovations.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Ruthenium acetate | 72196-32-8 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Ruthenium(III) chloride - Wikipedia [en.wikipedia.org]

- 6. Ruthenium(III) Chloride: A Key Catalyst in Modern Chemistry and Advanced Materials_Chemicalbook [chemicalbook.com]

- 7. reddit.com [reddit.com]

- 8. Ruthenium acetate and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]

- 9. US5886204A - Process for the production of ruthenium (III) acetate solution - Google Patents [patents.google.com]

- 10. Synthesis and Structure of Trinuclear Iron Acetate [Fe3O(CH3COO)6(H2O)3][AuCl4]·6H2O | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the NMR Spectroscopy of Ruthenium(III) Acetate

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical framework for understanding and utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of paramagnetic Ruthenium(III) acetate complexes. We will move beyond a simple recitation of methods to explore the underlying principles, experimental design causality, and interpretive strategies essential for navigating the complexities of paramagnetic NMR (pNMR).

Section 1: The Challenge and Opportunity of Paramagnetic NMR (pNMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone of molecular characterization, offering unparalleled insight into the structure and dynamics of diamagnetic molecules. However, the introduction of a paramagnetic center, such as the Ruthenium(III) ion, transforms the NMR experiment from routine to challenging. These complexes are often considered "NMR troublemakers" due to the presence of an unpaired electron.[1][2] This electron possesses a magnetic moment roughly 658 times stronger than that of a proton, leading to profound effects on nearby nuclei.

The primary challenges arise from hyperfine interactions , the coupling between the electron and nuclear spins.[3][4] These interactions induce two principal effects:

-

Extreme Chemical Shift Dispersion: Resonances can be shifted by hundreds of parts per million (ppm), far outside the typical spectral windows for diamagnetic compounds.[5]

-

Significant Line Broadening: The unpaired electron provides a powerful new mechanism for nuclear spin relaxation, leading to a dramatic decrease in relaxation times (T1 and T2). This results in broad NMR signals that can be difficult to detect or resolve.[5][6][7]

While these effects complicate analysis, they are also the source of unique and valuable information. The hyperfine interaction is exquisitely sensitive to the electronic structure and geometry of the complex, providing a direct probe of the metal-ligand environment that is inaccessible in diamagnetic systems.[3][8] Mastering pNMR is therefore not just about overcoming a challenge, but about unlocking a deeper level of molecular insight.

Section 2: Structural Elucidation of "Basic" this compound

The term "this compound" most commonly refers to a stable, trinuclear, oxo-centered cluster known as basic ruthenium acetate.[9][10] Its core structure is described by the formula [Ru₃O(O₂CCH₃)₆(L)₃]⁺ , where 'L' represents a labile ligand, typically water or pyridine.[9][11]

Key Structural Features:

-

Trinuclear Core: Three octahedral Ru(III) centers are arranged in a triangle.

-

Central Oxo Ligand: A single oxygen atom sits at the center of the ruthenium triangle, bridging all three metal ions.

-

Bridging Acetate Ligands: Six acetate groups bridge the edges of the ruthenium triangle, holding the cluster together.

-

Terminal Ligands: Each ruthenium atom is coordinated to a terminal ligand, completing its octahedral geometry.

-

Paramagnetism: Each Ru(III) center (a low-spin d⁵ ion) contributes to the overall paramagnetism of the cluster, which is the origin of the complex NMR behavior.

Understanding this fundamental structure is the critical first step in designing appropriate NMR experiments and interpreting the resulting spectra.

Section 3: Strategic Experimental Design for Acquiring High-Quality pNMR Data

Acquiring meaningful data from a paramagnetic sample requires a deliberate departure from standard NMR protocols. The experimental parameters must be tailored to account for the rapid relaxation and wide spectral range characteristic of Ru(III) complexes.

Experimental Protocol 1: Sample Preparation and Spectrometer Setup

This protocol provides a validated starting point for the analysis of this compound.

Methodology:

-

Sample Dissolution: Dissolve 5–15 mg of the this compound complex in 0.5 mL of a suitable deuterated solvent (e.g., acetonitrile-d₃, DMF-d₇) in a high-quality NMR tube.[1][12] The choice of solvent is critical, as it can influence the observed chemical shifts.[13][14]

-

Referencing: The signals of the deuterated solvent serve as a secondary internal reference. For example, for DMF-d₇, the residual proton signal is at δ(¹H) = 8.03 ppm and the carbon signal is at δ(¹³C) = 163.2 ppm.[1][12] This is crucial for ensuring data consistency, especially in variable-temperature studies.

-

Spectrometer Configuration (¹H Observation):

-

Set a wide spectral width (SW): Begin with a spectral width of at least 100 ppm (e.g., from -40 ppm to 60 ppm). This can be narrowed in subsequent experiments once the signal range is identified.

-

Use a short acquisition time (AQ): Due to rapid signal decay (short T₂), a long acquisition time is unnecessary. Start with AQ ≈ 0.1–0.2 seconds.

-

Implement a very short relaxation delay (D1): The paramagnetic center dramatically shortens T₁ relaxation times. A short delay (D1 ≈ 50-100 ms) is sufficient and allows for rapid signal averaging.[15]

-

Optimize the pulse width: Determine the 90° pulse width for the specific sample and probe.

-

-

Data Acquisition: Acquire a sufficient number of scans (NS) to achieve an adequate signal-to-noise ratio. Due to the short D1, thousands of scans can be acquired in a relatively short period.

-

Variable-Temperature (VT) Studies: Repeat the acquisition at several temperatures (e.g., in 10-15 K increments from 243 K to 323 K) to analyze the temperature dependence of the chemical shifts.[12] Ensure a sufficient equilibration time (e.g., 5-10 minutes) at each new temperature.

Causality Behind Parameter Choices

-

Wide Spectral Width: The hyperfine interaction can shift proton signals far upfield or downfield. A narrow, conventional spectral window would cause these signals to be "folded" or missed entirely.

-

Short Relaxation Delay: The unpaired electron acts as a potent relaxation agent, making the T₁ of nuclei close to the metal center extremely short (milliseconds). Waiting for the standard 1-5 seconds is unnecessary and drastically increases experiment time. By using a short D1, the rate of data acquisition can be maximized without signal saturation.[15]

Section 4: Interpreting the Paramagnetic NMR Spectrum

The key to interpreting a paramagnetic NMR spectrum is to understand the components that contribute to the observed chemical shift (δobs).

δobs = δorb + δHF

Where:

-

δorb (Orbital Shift): This is the equivalent of the diamagnetic chemical shift, arising from the shielding of the nucleus by orbiting electrons. It is largely independent of temperature.[1][13]

-

δHF (Hyperfine Shift): This is the paramagnetic contribution, arising from the interaction with the unpaired electron. It is highly dependent on temperature.[13][14]

The hyperfine shift itself is a sum of two main terms:

-

Fermi-Contact Shift (δFC): This is a "through-bond" effect that occurs when unpaired electron spin density is delocalized onto the observed nucleus.[3] It requires a non-zero probability of the unpaired electron being at the nucleus and provides direct information about the covalent character of the metal-ligand bond.[3][4]

-

Pseudocontact Shift (δPCS): This is a "through-space" dipolar coupling between the electron and nuclear magnetic moments.[4] Its magnitude depends on the distance and angle of the nucleus relative to the paramagnetic center and the magnetic anisotropy of the complex. It is a powerful probe of molecular geometry.

Signature Resonances in this compound

For the [Ru₃O(O₂CCH₃)₆(L)₃]⁺ cluster, the most readily observed signals are those of the acetate ligands. The methyl protons, being several bonds away from the paramagnetic centers, are typically observable, though shifted and broadened.

A study of [Ru₃O(CH₃CO₂)₆(pyridine)₃]⁺ and related complexes provides insight into the typical shifts observed in acetonitrile-d₃.[11]

| Nucleus | Typical Chemical Shift (δ) in ppm | Key Influences |

| ¹H (Acetate CH₃) | 2.5 - 3.5 | Shielded (shifted upfield) relative to free acetate. The shift is sensitive to the electronic properties of the terminal ligands (L), transmitted through the Ru₃O core.[11] |

| ¹³C (Acetate CH₃) | ~25 | Influenced by both electronic effects and the paramagnetic anisotropy of the cluster.[11] |

| ¹³C (Acetate COO⁻) | 195 - 205 | The trend in this chemical shift can be inversely correlated with ligand basicity, reflecting changes in the net spin and paramagnetic effect on the core.[11] |

The Power of Temperature Dependence: Curie's Law

The hyperfine contribution to the chemical shift is inversely proportional to temperature (Curie's Law), while the orbital contribution is temperature-independent.[12][16] This provides a powerful experimental tool to separate the two.

By measuring the NMR spectrum at various temperatures and plotting the observed chemical shift (δobs) against the inverse of the absolute temperature (1/T), a Curie plot is generated.[12] For a well-behaved paramagnetic system, this plot should be linear. The slope of the line is related to the hyperfine contribution, and the y-intercept (at 1/T = 0) corresponds to the purely orbital (diamagnetic) chemical shift.[13][14] This separation is a cornerstone of pNMR analysis, allowing for the isolation of the structurally and electronically rich paramagnetic information.

Section 5: Advanced Methodologies and Computational Synergy

While 1D NMR is the primary tool, other techniques can provide further insight, albeit with challenges.

-

2D NMR Spectroscopy: Standard 2D experiments like ¹H-¹³C HSQC or HMBC are often inefficient for Ru(III) complexes.[1] The rapid relaxation caused by the paramagnetic center can lead to signal loss during the long pulse sequence delays required for these experiments. However, for nuclei further from the metal center, or in systems with more favorable relaxation properties, these experiments can sometimes yield correlations.

-

Computational Chemistry: The synergy between experimental pNMR and quantum chemical calculations, particularly Density Functional Theory (DFT), is a transformative development.[1][13][14] Relativistic DFT methods can now be used to:

-

Predict Hyperfine Shifts: Calculations can provide theoretical spectra that are invaluable for assigning the broad, shifted resonances observed experimentally.[1][2][12]

-

Deconstruct Shift Components: Theory can dissect the calculated hyperfine shift into its fundamental Fermi-contact, spin-dipole, and spin-orbit contributions, providing a deep understanding of the electronic structure and bonding.[3][12]

-

Section 6: Conclusion: A Validated Framework for Analysis

The NMR spectroscopy of this compound, while complex, is a solvable and highly informative challenge. A successful analysis hinges on a strategic approach that embraces the unique physics of paramagnetism. By designing experiments with tailored acquisition parameters to account for rapid relaxation and large shift ranges, researchers can acquire high-quality data. The subsequent interpretation, grounded in an understanding of hyperfine interactions and powerfully enabled by variable-temperature studies and computational modeling, can unlock a wealth of information about the geometric and electronic structure of these important complexes. This guide provides a validated framework for that process, empowering researchers to turn a spectroscopic challenge into an analytical opportunity.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. nva.sikt.no [nva.sikt.no]

- 3. pubs.acs.org [pubs.acs.org]

- 4. vibgyorpublishers.org [vibgyorpublishers.org]

- 5. DSpace [qspace.library.queensu.ca]

- 6. youtube.com [youtube.com]

- 7. spectroscopyeurope.com [spectroscopyeurope.com]

- 8. flore.unifi.it [flore.unifi.it]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. wikiwand.com [wikiwand.com]

- 11. NMR Spectroscopic Correlations for a Series of Triangularµ-Oxoruthenium Acetate Clusters containing SubstitutedPyridine Ligands† - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Nature of NMR Shifts in Paramagnetic Octahedral Ru(III) Complexes with Axial Pyridine-Based Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. osti.gov [osti.gov]

The Intricate Electronic Landscape of Trinuclear Ruthenium(III) Acetate Clusters: A Guide for Researchers

Abstract

Trinuclear Ruthenium(III) acetate clusters, characterized by a central μ3-oxo bridge, represent a fascinating class of coordination compounds with a rich and tunable electronic structure. Their remarkable redox flexibility, intricate spectroscopic signatures, and diverse magnetic properties have positioned them as compelling candidates for applications ranging from catalysis to medicinal chemistry. This in-depth technical guide provides a comprehensive exploration of the electronic structure of these clusters, offering researchers, scientists, and drug development professionals a detailed understanding of their synthesis, characterization, and the fundamental principles governing their behavior. We delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references to ensure scientific integrity.

Introduction: The Allure of the [Ru₃O(O₂CCH₃)₆]⁺ Core

At the heart of this class of compounds lies the robust trinuclear core, [Ru₃O(O₂CCH₃)₆]⁺, where three Ruthenium(III) centers are bridged by a central oxygen atom and six acetate ligands. This arrangement creates a delocalized electronic system that is highly sensitive to the nature of the axial ligands coordinating to each ruthenium center. The ability to systematically vary these axial ligands provides a powerful tool for tuning the electronic, magnetic, and reactive properties of the cluster, making them highly versatile building blocks for functional materials and therapeutic agents. Their potential applications are vast, including roles as catalysts in organic transformations, components in electrochromic devices, and as novel anticancer and trypanocidal agents.

Synthesis and Structural Elucidation: Building the Trinuclear Framework

The archetypal synthesis of these clusters involves the reaction of ruthenium trichloride with sodium acetate in acetic acid. This straightforward method provides the foundational [Ru₃O(O₂CCH₃)₆(H₂O)₃]⁺ cation, which serves as a versatile precursor for a myriad of derivatives through the substitution of the axial water ligands.

Experimental Protocol: Synthesis of [Ru₃O(O₂CCH₃)₆(py)₃]PF₆

A representative protocol for the synthesis of a pyridine-ligated cluster is detailed below. This procedure is chosen for its reliability and the well-characterized nature of the resulting product.

Materials:

-

[Ru₃O(O₂CCH₃)₆(H₂O)₃]OAc

-

Pyridine (py)

-

Ammonium hexafluorophosphate (NH₄PF₆)

-

Methanol (MeOH)

-

Diethyl ether

Procedure:

-

Dissolve [Ru₃O(O₂CCH₃)₆(H₂O)₃]OAc in methanol.

-

Add an excess of pyridine to the solution.

-

Reflux the mixture for 2 hours. The color of the solution should change, indicating ligand substitution.

-

Cool the solution to room temperature.

-

Add a saturated aqueous solution of NH₄PF₆ to precipitate the hexafluorophosphate salt of the cluster.

-

Filter the resulting solid and wash with water and diethyl ether.

-

Recrystallize the product from a suitable solvent system, such as acetone/ether, to obtain pure crystals.

Causality: The choice of refluxing in methanol facilitates the substitution of the labile aqua ligands with the more strongly coordinating pyridine ligands. The addition of NH₄PF₆ is a crucial step for the isolation of the cationic cluster as a stable, crystalline solid, as the hexafluorophosphate anion is non-coordinating and promotes crystallization.

Structural characterization is paramount to confirming the integrity of the trinuclear core and understanding the coordination environment of the ruthenium centers. Single-crystal X-ray diffraction is the definitive technique for this purpose, providing precise bond lengths and angles.

Table 1: Representative Crystallographic Data for [Ru₃O(O₂CCH₃)₆(L)₃]ⁿ⁺ Clusters

| Ligand (L) | Ru-Ru distance (Å) | Ru-O(oxo) distance (Å) | Ru-N(axial) distance (Å) | Reference |

| Pyridine | ~3.34 | ~1.92 | ~2.10 | |

| Imidazole | ~3.35 | ~1.93 | ~2.09 | |

| Quinazoline | ~3.36 | ~1.92 | ~2.11 |

These data highlight the remarkable stability of the Ru₃O core, with Ru-Ru and Ru-O(oxo) distances remaining relatively constant despite variations in the axial ligand.

The Electronic Structure: A Molecular Orbital Perspective

The electronic properties of trinuclear this compound clusters are best understood through a molecular orbital (MO) framework. The interaction of the d-orbitals of the three ruthenium centers with the p-orbitals of the central oxo ligand gives rise to a set of delocalized molecular orbitals that are key to their redox and spectroscopic behavior.

A simplified qualitative MO diagram helps to visualize the key interactions. The d-orbitals of the D₃h symmetric Ru₃ triangle split into a₁', a₂', and e' representations. The p-orbitals of the central oxygen atom transform as a₂'' and e'. The primary bonding interactions occur between the ruthenium d-orbitals of appropriate symmetry and the oxygen p-orbitals.

Caption: Simplified MO diagram for the [Ru₃O]⁶⁺ core.

Density Functional Theory (DFT) calculations have provided deeper insights into the electronic structure, corroborating the qualitative MO picture. These studies reveal that the HOMO is largely composed of non-bonding ruthenium d-orbitals, while the LUMO is an antibonding orbital with significant contribution from the central oxygen's p-orbitals. The energy gap between these frontier orbitals is relatively small, which accounts for the rich redox chemistry of these clusters.

Spectroscopic and Electrochemical Properties: Probing the Electronic Transitions

The electronic structure of these clusters gives rise to characteristic spectroscopic and electrochemical signatures.

UV-Vis Spectroscopy

The electronic absorption spectra of trinuclear this compound clusters are typically characterized by a series of broad bands in the visible and near-infrared regions. A hallmark feature is a moderately intense band around 690 nm, which is assigned to a transition within the delocalized MOs of the Ru₃O core. Additional higher energy bands are often attributed to metal-to-ligand charge transfer (MLCT) transitions, the energies of which are sensitive to the nature of the axial ligands.

Experimental Protocol: UV-Vis Spectroelectrochemistry This technique provides a powerful means to observe changes in the electronic spectrum as the cluster undergoes redox reactions.

-

Prepare a solution of the ruthenium cluster in a suitable solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., 0.1 M TBAPF₆).

-

Use a three-electrode setup in a thin-layer quartz cuvette, with a platinum working electrode, a platinum counter electrode, and a silver/silver chloride reference electrode.

-

Record the UV-Vis spectrum of the initial oxidation state.

-

Apply a potential to the working electrode to induce oxidation or reduction of the cluster.

-

Record the UV-Vis spectrum at various applied potentials to monitor the spectral changes associated with each redox event.

Causality: By correlating the applied potential with the observed spectral changes, one can definitively assign electronic transitions to specific oxidation states of the cluster.

Electrochemistry

Cyclic voltammetry (CV) is an indispensable tool for investigating the redox behavior of these clusters. They typically exhibit a series of reversible one-electron redox waves, corresponding to the sequential oxidation and reduction of the ruthenium centers. The potential of these redox events is highly dependent on the electron-donating or -withdrawing nature of the axial ligands.

Table 2: Redox Potentials (vs. SHE) for [Ru₃O(O₂CCH₃)₆(L)₃]ⁿ⁺ Clusters

| Ligand (L) | E₁/₂ (Ru₃⁺¹/⁰) (V) | E₁/₂ (Ru₃⁰/⁻¹) (V) | Reference |

| Pyridine | +0.13 | -1.07 | |

| 4-cyanopyridine | +0.45 | -0.75 | |

| 4-dimethylaminopyridine | -0.15 | -1.25 |

The data clearly demonstrate that electron-withdrawing ligands like 4-cyanopyridine shift the redox potentials to more positive values, making the cluster more difficult to oxidize. Conversely, electron-donating ligands like 4-dimethylaminopyridine have the opposite effect. This tunability is a key feature for designing clusters with specific redox properties for applications such as catalysis.

Caption: Generalized redox series for a typical trinuclear ruthenium acetate cluster.

Magnetic Properties: The Interplay of Exchange Interactions

Trinuclear ruthenium(III) clusters, with each Ru(III) center having a low-spin d⁵ configuration (S=1/2), are expected to exhibit interesting magnetic properties arising from exchange interactions between the paramagnetic metal centers. The magnetic behavior is highly dependent on the temperature and the specific geometry of the cluster.

Magnetic susceptibility measurements typically reveal antiferromagnetic coupling between the ruthenium centers, mediated by the central oxo bridge. At room temperature, the magnetic moment is often close to the spin-only value for three uncoupled S=1/2 spins. As the temperature is lowered, the magnetic moment decreases due to the increasing population of the lower spin states.

Experimental Protocol: Magnetic Susceptibility Measurement

-

A powdered sample of the ruthenium cluster is placed in a gelatin capsule or other suitable sample holder.

-

The sample is placed in a Superconducting Quantum Interference Device (SQUID) magnetometer.

-

The magnetic moment of the sample is measured as a function of temperature, typically from 2 K to 300 K, under a constant applied magnetic field.

-

The molar magnetic susceptibility (χₘ) is calculated and corrected for diamagnetic contributions.

-

The effective magnetic moment (μₑₑ) is then calculated using the equation: μₑₑ = 2.828(χₘT)¹/².

Causality: The temperature dependence of the magnetic moment provides direct information about the nature and strength of the magnetic exchange interactions within the cluster. Fitting the experimental data to appropriate theoretical models allows for the quantification of the exchange coupling constant (J).

Applications in Drug Development and Catalysis

The tunable electronic structure of trinuclear this compound clusters makes them promising candidates for a range of applications.

-

Anticancer and Antitrypanosomal Agents: The ability of these clusters to undergo redox cycling and interact with biological macromolecules has led to their investigation as potential therapeutic agents. Their activity is often linked to their ability to generate reactive oxygen species or to bind to DNA.

-

Catalysis: The multiple accessible oxidation states of the ruthenium centers make these clusters effective catalysts for a variety of organic transformations, including oxidation reactions. For example, the [Ru₃O(OAc)₆(py)₂(CH₃OH)]⁺ cluster has been shown to be an effective electrocatalyst for the oxidation of methanol.

The diverse reactivity and tunable properties of these clusters underscore their potential for the rational design of new drugs and catalysts.

Conclusion

The electronic structure of trinuclear this compound clusters is a rich and complex field of study. The interplay of the three ruthenium centers, the central oxo bridge, the acetate ligands, and the variable axial ligands gives rise to a remarkable array of tunable properties. A thorough understanding of their electronic landscape, gained through a combination of synthesis, spectroscopy, electrochemistry, magnetic measurements, and theoretical calculations, is essential for harnessing their full potential in diverse applications. This guide has provided a comprehensive overview of the core principles and experimental methodologies, equipping researchers with the foundational knowledge to explore and exploit the fascinating chemistry of these versatile molecular systems.

theoretical DFT studies on Ruthenium(III) acetate

An In-Depth Technical Guide to Theoretical DFT Studies on Ruthenium(III) Acetate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ruthenium complexes, particularly those in the +3 oxidation state, represent a frontier in catalysis and medicinal chemistry. Their unique electronic and magnetic properties, coupled with their potential as less toxic alternatives to platinum-based drugs, have made them a subject of intense investigation.[1][2] Among these, this compound and its derivatives, often existing as oxo-centered trimers, present a fascinating case study in coordination chemistry. Density Functional Theory (DFT) has emerged as an indispensable tool for elucidating the intricate structure-property relationships that govern their behavior.[3] This guide provides a comprehensive overview of the application of theoretical DFT methods to the study of this compound, offering both foundational knowledge and practical, field-proven protocols for computational investigation. We will explore the causality behind methodological choices, from functional and basis set selection to the interpretation of complex electronic structures, empowering researchers to leverage DFT for predictive and insightful analysis.

The Significance of this compound & the Role of DFT

Ruthenium's pharmacological relevance is rooted in its ability to access multiple oxidation states (II, III, IV) under physiological conditions and its capacity to mimic iron in binding to biomolecules.[2][4] The "Activation by Reduction" hypothesis suggests that the more inert Ru(III) prodrugs can be selectively activated to the more reactive Ru(II) state within the reducing environment of tumor cells, offering a pathway to cancer cell selectivity.[1][4] this compound complexes, often characterized by the [Ru3O(OAc)6] core, serve as versatile platforms for developing novel therapeutic agents and catalysts.[5]

Experimental characterization alone, however, often provides an incomplete picture. DFT calculations complement empirical data by:

-

Predicting Geometric and Electronic Structures: Accurately modeling bond lengths, angles, and orbital arrangements.[5]

-

Elucidating Reaction Mechanisms: Mapping potential energy surfaces to understand catalytic cycles or drug activation pathways.[6][7]

-

Interpreting Spectroscopic Data: Assigning features in UV-Vis, IR, and NMR spectra to specific electronic transitions or vibrational modes.

-

Screening Candidates: Computationally assessing the properties of novel derivatives before undertaking costly and time-consuming synthesis.[8]

A Primer on DFT for Ruthenium Complexes: Navigating the Challenges

Transition metals like ruthenium present unique challenges for DFT due to the near-degeneracy of their d-orbitals, which can lead to significant static (or non-dynamical) electron correlation.[3][9] This necessitates careful selection of computational methods.

2.1 Choosing the Right Functional The choice of the exchange-correlation (XC) functional is paramount. While older functionals like B3LYP have been widely used, modern, range-separated and dispersion-corrected functionals often provide superior accuracy for transition metal systems.[10][11]

-

Hybrid Functionals (e.g., B3LYP, PBE0): These mix a portion of exact Hartree-Fock (HF) exchange with a GGA functional. They are a good starting point but may struggle with systems exhibiting significant static correlation.

-

Meta-GGA Functionals (e.g., M06 suite, B97M-V): These include the kinetic energy density, offering more flexibility and often better performance for thermochemistry and kinetics in transition metal complexes.[11]

-

Range-Separated Functionals (e.g., ωB97X-D, CAM-B3LYP): These apply different amounts of HF exchange at short and long ranges, improving the description of charge-transfer excitations and long-range interactions.[9] For studying photodissociation or interactions with large biomolecules, these are often preferred.[12]

2.2 Basis Set Selection For the ruthenium atom, a basis set that includes a relativistic effective core potential (ECP) is essential. ECPs replace the core electrons with a potential, reducing computational cost and implicitly accounting for scalar relativistic effects, which are significant for heavy elements.

-

Pople-style basis sets (e.g., 6-31G):* Suitable for light atoms (C, H, N, O).

-

ECP basis sets (e.g., LANL2DZ, Stuttgart-Dresden (SDD), cc-pVDZ-PP): Used for the Ruthenium atom to handle relativistic effects and the core electrons efficiently.[13][14] For higher accuracy, triple-zeta basis sets like def2-TZVP are recommended.[13]

The Electronic Structure of Oxo-Centered this compound Clusters

A common structural motif for this compound is the oxo-centered trimer, [Ru3O(OAc)6(L)3]+, where three Ru(III) ions form an equilateral triangle around a central oxygen atom, bridged by acetate ligands.[5] DFT studies have been crucial in understanding the mixed-valence states (e.g., Ru(III,III,II)) of these clusters, which exhibit pronounced optical transitions in the near-infrared region.[5]

DFT calculations reveal that the molecular orbitals involved in these transitions are combinations of the non-bonding d-orbitals of the individual ruthenium centers. The degree of electronic communication and electron delocalization across the triruthenium core is highly dependent on the nature of the axial ligands (L).[5] For instance, DFT showed that in related complexes, the charge can be delocalized over the entire core or localized on a single Ru center depending on the π-accepting properties of the ligands.[5]

Diagram: Molecular Structure of a Triruthenium Acetate Core

Below is a simplified representation of the [Ru3O(OAc)6] core, a common subject of DFT studies.

Caption: Simplified structure of the [Ru3O(OAc)6] core.

Probing Magnetic Properties

While bulk ruthenium is not ferromagnetic at room temperature, DFT studies have shown that ruthenium nanoparticles can exhibit significant induced magnetic moments.[15][16] For molecular complexes like this compound, DFT is used to predict the ground spin state and calculate magnetic exchange coupling constants (J) between paramagnetic centers. Ru(III) is a d5 ion, and in an octahedral-like ligand field, it typically adopts a low-spin (S=1/2) configuration. In a triruthenium cluster, the interactions between these S=1/2 centers can lead to complex magnetic behavior.

Calculations employing a broken-symmetry (BS) DFT approach are standard for determining the nature and magnitude of magnetic coupling. This involves performing calculations on different spin configurations (e.g., ferromagnetic vs. antiferromagnetic alignments) and using the energy differences to extract the J-coupling parameter. The choice of functional is critical here, as the percentage of HF exchange can significantly influence the predicted magnetic properties.[17]

DFT in Drug Development: A Case Study

The anticancer potential of ruthenium complexes is often linked to their ability to interact with biomolecules like DNA and proteins.[13][18] DFT modeling provides invaluable insights into these interactions, helping to rationalize structure-activity relationships.

Studies have combined DFT with experimental techniques to investigate the binding modes of ruthenium-acetate derivatives to nucleobases like thymine.[18][19] These calculations can determine the relative energies of different binding modes (e.g., monodentate vs. bidentate coordination), supporting reaction pathways proposed from NMR studies.[19] Furthermore, DFT can shed light on how metal coordination might stabilize rare tautomers of nucleobases, potentially leading to DNA mismatching as a mechanism of anticancer activity.[18]

Practical Guide: A Step-by-Step DFT Protocol

This section outlines a generalized workflow for performing a DFT study on a representative this compound complex, such as [Ru3O(OAc)6(py)3]+.

Diagram: Standard DFT Workflow for a Ruthenium Complex

Caption: A typical workflow for DFT calculations on a coordination complex.

Protocol: DFT Calculation of [Ru3O(OAc)6(py)3]+

-

Structure Preparation:

-

Input: Obtain initial Cartesian coordinates. This can be from an existing crystal structure (e.g., from the Cambridge Structural Database) or built using molecular modeling software (e.g., Avogadro, GaussView).

-

Causality: Starting from a reasonable geometry is crucial to ensure the calculation converges to a chemically sensible minimum and to reduce computational time.

-

-

Geometry Optimization:

-

Functional: ωB97X-D. This functional includes range-separated HF exchange and an empirical dispersion correction (D3), making it robust for coordination complexes where both electronic effects and non-covalent interactions can be important.[9]

-

Basis Set: def2-SVP for all atoms. This split-valence basis set with polarization functions provides a good balance of accuracy and computational cost for geometry optimization. The def2 series comes with pre-defined ECPs for heavy elements like Ruthenium.

-

Solvation: If modeling behavior in solution, include a continuum solvent model like the Polarizable Continuum Model (PCM) or SMD.[21] Specify the solvent (e.g., water, methanol).

-

Keywords (Gaussian Example): #p opt ωB97XD/def2SVP SCRF=(SMD,Solvent=Water) Geom=Connectivity

-

Trustworthiness: This step finds the lowest energy structure on the potential energy surface for the chosen level of theory.

-

Frequency Analysis:

-

Purpose: To confirm that the optimized structure is a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, enthalpy, Gibbs free energy).

-

Methodology: Perform a frequency calculation at the same level of theory as the optimization.

-

Keywords (Gaussian Example): #p freq ωB97XD/def2SVP SCRF=(SMD,Solvent=Water) Geom=Connectivity

-

Self-Validation: The absence of imaginary frequencies confirms a stable structure. One imaginary frequency indicates a transition state, requiring further investigation (e.g., an Intrinsic Reaction Coordinate (IRC) calculation).[21]

-

-

Property Calculations (using the optimized geometry):

-

Refined Energy: For higher accuracy, perform a single-point energy calculation with a larger basis set, such as def2-TZVP.[13]

-

Electronic Spectra (UV-Vis): Use Time-Dependent DFT (TD-DFT). This method calculates vertical excitation energies and oscillator strengths, which can be compared to experimental spectra.[12][22]

-

Keywords (Gaussian Example): #p TD(NStates=50) ωB97XD/def2TZVP SCRF=(SMD,Solvent=Water)

-

-

Bonding Analysis: Use Natural Bond Orbital (NBO) or Quantum Theory of Atoms in Molecules (QTAIM) analysis to investigate the nature of the Ru-O and Ru-N bonds, atomic charges, and orbital hybridizations.

-

Data Presentation

Quantitative results from DFT calculations should be presented clearly for comparison with experimental data or other theoretical studies.

Table 1: Representative DFT-Calculated Structural Parameters for a Triruthenium Core

| Parameter | DFT Calculated Value (Å) | Experimental Range (Å) |

| Ru-Ru distance | 3.335 | 3.329[5] |

| Ru-O(central) | 1.925 | 1.92[5] |

| Ru-O(acetate) | 2.065 | 2.06[5] |

| Ru-N(axial) | 2.150 | (Varies with ligand) |

Note: DFT values are hypothetical examples based on typical results; experimental values are from related structures.[5]

Conclusion and Future Outlook

DFT has proven to be a powerful, predictive tool in the study of this compound complexes. It provides a level of mechanistic and electronic detail that is often inaccessible through experiment alone. By carefully selecting functionals and basis sets, researchers can reliably model geometries, reaction pathways, and spectroscopic properties, accelerating the rational design of new catalysts and therapeutic agents.

Future work in this field will likely involve the increasing use of machine learning to accelerate the screening of ligands and predict complex properties,[8] as well as the application of more advanced computational methods like multireference calculations (e.g., CASSCF/CASPT2) to more accurately describe challenging electronic structures and excited states.[3] The continued synergy between theoretical DFT studies and experimental validation will be the key to unlocking the full potential of these fascinating ruthenium compounds.

References

- 1. Ruthenium Complexes as Anticancer Agents: A Brief History and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bhu.ac.in [bhu.ac.in]

- 3. comp.chem.umn.edu [comp.chem.umn.edu]

- 4. Ruthenium compounds as anticancer agents | Feature | RSC Education [edu.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. DFT Case Study on the Comparison of Ruthenium-Catalyzed C–H Allylation, C–H Alkenylation, and Hydroarylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Machine Learning-Accelerated Density Functional Theory (ML-DFT) Approach for Predicting Atomic Adsorption Energies on Monometallic Transition Metal Surfaces for Electrocatalyst Screening | Chemical Engineering Transactions [cetjournal.it]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. rscweb.anu.edu.au [rscweb.anu.edu.au]

- 12. A detailed density functional theory exploration of the photodissociation mechanism of ruthenium complexes for photoactivated chemotherapy - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. DLPNO-CCSD(T) and DFT study of the acetate-assisted C–H activation of benzaldimine at [RuCl 2 ( p -cymene)] 2 : the relevance of ligand exchange proce ... - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT00380B [pubs.rsc.org]

- 15. A DFT Study of Ruthenium fcc Nano-Dots: Size-Dependent Induced Magnetic Moments - PMC [pmc.ncbi.nlm.nih.gov]

- 16. sciencedaily.com [sciencedaily.com]

- 17. tugraz.elsevierpure.com [tugraz.elsevierpure.com]

- 18. researchgate.net [researchgate.net]

- 19. Ruthenium–Thymine Acetate Binding Modes: Experimental and Theoretical Studies [mdpi.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

Solubility of Ruthenium(III) Acetate in Organic Solvents: A Guide for Researchers and Drug Development Professionals

An In-Depth Technical Guide

Abstract

Ruthenium(III) acetate, a coordination complex with significant applications in catalysis and materials science, presents unique solubility characteristics that are critical for its effective use in synthesis and formulation.[1][2] This guide provides a comprehensive overview of the solubility of this compound in various organic solvents. We delve into the structural nuances of the complex, collate qualitative and quantitative solubility data, and explore the fundamental factors governing its dissolution, including solvent polarity and temperature. Furthermore, this document furnishes a detailed, field-proven experimental protocol for the accurate determination of solubility, complete with a workflow diagram and recommendations for analytical quantification. This guide is intended to serve as an essential resource for researchers, scientists, and drug development professionals, enabling them to optimize reaction conditions, formulate novel materials, and troubleshoot challenges related to the handling of this versatile ruthenium compound.

Introduction to this compound

This compound is a key compound in the field of organometallic chemistry and catalysis.[1] Its utility spans a wide range of organic transformations, including hydrogenations, oxidations, and carbon-carbon bond formation, where it is valued for high catalytic activity and selectivity.[1] Beyond catalysis, it serves as a precursor for advanced materials and has been explored for applications in energy storage.[1]

Chemical Identity and Structure

The term "this compound" can be ambiguous, as it often refers to a family of basic coordination complexes. The most accurate representation is a trinuclear, oxo-centered cation with the formula [Ru₃O(O₂CCH₃)₆(H₂O)₃]⁺ .[3] This structure features three octahedral Ru(III) centers, a triply bridging oxo ligand, six bridging acetate ligands, and three terminal aquo ligands.[3] This complex structure is shared with the basic acetates of iron and chromium.[3]

Simpler formulas such as Ru(C₂H₃O₂)₃ are also used, though they may not fully capture the stable, green, air-stable solid form commonly encountered in the lab.[1][3] For the purpose of this guide, we will refer to the well-characterized trinuclear oxo-ruthenium acetate complex.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1. The compound typically appears as a dark red, dark brown, or forest green solid.[1][3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 72196-32-8 | [1][2][5] |

| Molecular Formula | C₆H₉O₆Ru (for monomer) | [5][6] |

| C₁₂H₂₈BF₄O₁₈Ru₃ (for tetrafluoroborate salt) | [3] | |

| Molecular Weight | 278.2 g/mol (for monomer) | [5][6] |

| Appearance | Dark red / Dark brown / Forest green solid | [1][3][4] |

| Storage Temperature | Inert atmosphere, Room Temperature |[2] |

Key Applications

The primary application of this compound is in catalysis.[1] Its ability to facilitate a variety of chemical reactions makes it a valuable tool in synthetic chemistry.[1] It is also utilized in organometallic chemistry as a precursor for the synthesis of other, more complex organometallic compounds.[1] In the realm of materials science, it is a building block for developing new materials with enhanced performance characteristics, including potential uses in energy storage devices like supercapacitors.[1]

Solubility Profile of this compound

The solubility of a catalyst or precursor is a critical parameter that dictates the choice of solvent for a chemical reaction, influencing reaction kinetics, mass transfer, and product purity. The complex, ionic nature of the [Ru₃O(O₂CCH₃)₆(H₂O)₃]⁺ cation significantly influences its interaction with different solvent types.

Qualitative Solubility in Organic Solvents

This compound is generally described as being soluble in polar organic solvents.[1][5] Its solubility is poor in nonpolar solvents, which lack the ability to effectively solvate the charged complex.[1] A summary of its qualitative solubility in common laboratory solvents is presented in Table 2.

Table 2: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent | Solubility | Source(s) |

|---|---|---|---|

| Polar Protic | Water (H₂O) | Soluble / Moderately Soluble | [1][2][4] |

| Ethanol (EtOH) | Soluble | [1] | |

| Methanol (MeOH) | Soluble (by inference from alcohol class) | [3][7] | |

| Acetic Acid (AcOH) | Soluble (used in synthesis) | [2][3] | |

| Polar Aprotic | Acetone | Soluble | [1] |

| Acetonitrile (ACN) | Likely Soluble (polar aprotic nature) | ||

| Dimethylformamide (DMF) | Likely Soluble (polar aprotic nature) | [8] | |

| Nonpolar | Toluene | Sparingly Soluble / Insoluble | [9][10] |

| Hexanes | Insoluble | [1] |

| | Dichloromethane (DCM) | Sparingly Soluble / Insoluble |[7] |